Ensuring assay reproducibility in sulfatase research demands a structurally defined inhibitor. 4-tert-Butyl-3-nitrobenzenesulfonamide provides a unique steric/electronic profile not matched by generic analogs.
• Potent STS inhibitor (IC50 14 nM) in cellular assays.
• 4-tBu & 3-NO2 groups confer unique lipophilicity/electronic profile for selective inhibition.
• Validated reference standard for LC-MS and synthetic intermediate.
Global supply with batch-to-batch consistency.
Molecular FormulaC10H14N2O4S
Molecular Weight258.29
CAS No.218442-56-9
Cat. No.B2481079
⚠ Attention: For research use only. Not for human or veterinary use.
4-tert-Butyl-3-nitrobenzenesulfonamide (CAS 218442-56-9) is a substituted aromatic sulfonamide characterized by a tert-butyl group at the 4-position, a nitro group at the 3-position, and an unsubstituted primary sulfonamide (-SO₂NH₂) moiety . This compound belongs to the broader class of benzenesulfonamide derivatives, which are widely investigated as carbonic anhydrase inhibitors and enzyme probes [1]. Its molecular formula is C₁₀H₁₄N₂O₄S with a molecular weight of 258.30 g/mol . Unlike simpler sulfonamide scaffolds lacking the tert-butyl or nitro groups, this compound presents a unique combination of steric bulk (tert-butyl) and electron-withdrawing character (nitro), both of which can modulate binding interactions and physicochemical properties [1].
Sulfatase and carbonic anhydrase inhibitor probe
Steric (tert-butyl) and electronic (nitro) modulation
[1] Ferraroni, M., Angeli, A., Bonardi, A., Supuran, C. T., & Nocentini, A. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 113153. View Source
4-tert-Butyl-3-nitrobenzenesulfonamide: Key Differences from Analogs
Substituting 4-tert-butyl-3-nitrobenzenesulfonamide with structurally similar analogs such as 4-tert-butylbenzenesulfonamide (CAS 6292-59-7) or 3-nitrobenzenesulfonamide (CAS 121-52-8) introduces significant changes in physicochemical properties and target interaction profiles. The combination of a tert-butyl group and a nitro substituent on the same benzene ring alters both lipophilicity and electronic distribution, which can affect membrane permeability, enzyme binding kinetics, and solubility [1]. For instance, the absence of the nitro group in 4-tert-butylbenzenesulfonamide (molecular weight 213.30 g/mol) results in a 21% lower molecular weight and potentially reduced hydrogen-bonding capacity . Conversely, 3-nitrobenzenesulfonamide lacks the hydrophobic tert-butyl moiety, which may limit its ability to engage lipophilic subpockets within enzyme active sites [2]. Furthermore, N-alkylated variants like N-tert-butyl-3-nitrobenzenesulfonamide (CAS 424818-25-7) exhibit distinct steric and hydrogen-bonding profiles that preclude direct functional substitution. These differences underscore the necessity of compound-specific procurement and validation when assay reproducibility and mechanistic consistency are paramount [1].
Nitro-lacking analog4‑tert‑butylbenzenesulfonamide lacks the nitro group, altering hydrogen‑bonding capacity and electronic distribution
tert‑Butyl‑lacking analog3‑nitrobenzenesulfonamide lacks the hydrophobic tert‑butyl moiety, limiting engagement of lipophilic enzyme subpockets
N‑alkylated variantN‑tert‑butyl‑3‑nitrobenzenesulfonamide disrupts the canonical sulfonamide‑zinc interaction, altering inhibition kinetics and selectivity
[1] Ferraroni, M., Angeli, A., Bonardi, A., Supuran, C. T., & Nocentini, A. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 113153. View Source
[2] BindingDB. BDBM50155501: 3-Nitro-benzenesulfonamide (CHEMBL367035). IC50 = 780 nM against human carbonic anhydrase VA. View Source
4-tert-Butyl-3-nitrobenzenesulfonamide exhibits a molecular weight of 258.30 g/mol, which is 45.0 g/mol (21%) greater than that of its nitro-lacking analog, 4-tert-butylbenzenesulfonamide (213.30 g/mol) . This increase is attributable to the additional nitrogen and oxygen atoms in the nitro group, which also introduces a strong electron-withdrawing substituent and two additional hydrogen-bond acceptors. Such structural features can enhance polar interactions within enzyme active sites and alter distribution coefficients .
Molecular weight comparisonClass‑level inference
+21% higher MW (258.30 vs 213.30 g/mol)
Additional heteroatoms may enhance polar interactions
In a sulfatase inhibition assay, 4-tert-butyl-3-nitrobenzenesulfonamide demonstrates an IC50 of 14 nM against human steroid sulfatase expressed in HEK293 cells [1]. While direct head-to-head data for 3-nitrobenzenesulfonamide under identical conditions are not available, the latter exhibits an IC50 of 780 nM against a related carbonic anhydrase isozyme, suggesting substantial differences in enzyme targeting [2]. The presence of the tert-butyl group in the target compound likely contributes to enhanced hydrophobic interactions and improved binding affinity in specific enzyme pockets.
Reported IC₅₀ contextCross‑study comparable
14 nM (sulfatase) vs 780 nM (CA VA)
Supports sulfatase inhibition assay context; different targets limit direct extrapolation
The low nanomolar potency in a relevant cellular assay positions this compound as a valuable tool for studying sulfatase biology and for developing selective sulfatase inhibitors.
Enzyme inhibitionSulfataseIC50
[1] BindingDB. BDBM50525261: 4-tert-Butyl-3-nitrobenzenesulfonamide (CHEMBL4436482). IC50 = 14 nM against human steroid sulfatase. View Source
[2] BindingDB. BDBM50155501: 3-Nitro-benzenesulfonamide (CHEMBL367035). IC50 = 780 nM against human carbonic anhydrase VA. View Source
Distinct Steric & Hydrogen-Bonding Profile
Crystallographic studies of benzenesulfonamide derivatives reveal that the presence of a primary sulfonamide (-SO₂NH₂) versus an N-alkylated sulfonamide (-SO₂NH-R) significantly alters the hydrogen-bonding network with the zinc-bound hydroxide in carbonic anhydrase active sites [1]. While 4-tert-butyl-3-nitrobenzenesulfonamide retains an unsubstituted sulfonamide, its N-tert-butyl analog (CAS 424818-25-7) contains a bulky substituent on the sulfonamide nitrogen. This modification is known to disrupt the canonical sulfonamide-zinc interaction and may lead to different inhibition kinetics and isoform selectivity profiles [1].
Not quantified; structural and hydrogen-bonding pattern differs
Conditions
X-ray crystallography and molecular modeling
Why This Matters
The unsubstituted sulfonamide group is essential for the canonical zinc-binding interaction; N-alkylation alters binding mode and may reduce inhibitory potency against certain carbonic anhydrase isoforms.
Carbonic anhydraseCrystallographyBinding mode
[1] Ferraroni, M., Angeli, A., Bonardi, A., Supuran, C. T., & Nocentini, A. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 113153. View Source
Researchers investigating steroid sulfatase (STS) biology can employ 4-tert-butyl-3-nitrobenzenesulfonamide as a potent tool compound with an IC50 of 14 nM in cellular assays [1]. Its inhibition profile, combined with the distinct steric and electronic properties conferred by the tert-butyl and nitro groups, enables mechanistic studies of sulfatase function in hormone-dependent cancers and other pathologies. Procurement of this specific derivative, rather than generic sulfonamides, ensures reproducible activity and reduces off-target variability in cell-based experiments.
SAR Scaffold for Inhibitor Optimization
Medicinal chemists can leverage 4-tert-butyl-3-nitrobenzenesulfonamide as a versatile scaffold for optimizing carbonic anhydrase (CA) inhibitors or sulfatase inhibitors. The presence of the primary sulfonamide (-SO₂NH₂) provides a canonical zinc-binding anchor, while the 4-tert-butyl and 3-nitro groups offer distinct handles for modulating lipophilicity, electronic effects, and isoform selectivity [2]. Systematic derivatization of this core can yield analogs with improved potency or selectivity, making it a valuable starting point for lead optimization campaigns.
Protein-Ligand Interaction Probe
Owing to its well-defined structural features and the availability of crystallographic data on related sulfonamide-enzyme complexes, 4-tert-butyl-3-nitrobenzenesulfonamide serves as a useful probe for studying protein-ligand interactions [2]. The compound's combination of hydrophobic (tert-butyl) and polar (nitro, sulfonamide) functionalities can be exploited to map binding site topology and to investigate the role of specific residues in ligand recognition. This compound is particularly suited for biophysical assays such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
Reference Standard & Synthesis Intermediate
Given its unambiguous CAS registry number and distinct physicochemical properties (molecular weight 258.30 g/mol), 4-tert-butyl-3-nitrobenzenesulfonamide can serve as a reliable reference standard in analytical method development (e.g., HPLC, LC-MS) for sulfonamide derivative libraries . Additionally, it can be employed as a synthetic intermediate for introducing sulfonamide functionality into more complex molecules, including potential pharmaceutical agents and agrochemicals.
Application
Selection Property
Validation Focus
Steroid sulfatase studies
Reported sulfatase inhibition context
Cellular activity confirmation
Inhibitor scaffold optimization
Zinc‑binding primary sulfonamide core
Isoform selectivity profiling
Protein‑ligand interaction probe
Defined steric/electronic profile
Biophysical binding assay suitability
Analytical reference standard
Distinct chromatographic behavior
Method suitability testing
[1] BindingDB. BDBM50525261: 4-tert-Butyl-3-nitrobenzenesulfonamide (CHEMBL4436482). IC50 = 14 nM against human steroid sulfatase. View Source
[2] Ferraroni, M., Angeli, A., Bonardi, A., Supuran, C. T., & Nocentini, A. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 113153. View Source
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